Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate
Overview
Description
Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Methylation Inhibitors in Cancer Research
Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate derivatives, particularly as DNA methyltransferase inhibitors, have shown promise in cancer research. These compounds can inhibit hypermethylation, restore suppressor gene expression, and exhibit antitumor effects in both in vitro and in vivo models. Some of these inhibitors have demonstrated encouraging results, especially against leukemia, although their efficacy in solid tumors is still limited. Further research is required to establish their definitive clinical role, possibly in combination therapies (Goffin & Eisenhauer, 2002).
Fluorinated Pyrimidines in Cancer Treatment
The review of fluorinated pyrimidines, a class related to this compound, reveals significant contributions to cancer treatment. These compounds, particularly 5-Fluorouracil, are used extensively, treating over 2 million cancer patients annually. The review covers various aspects, including synthesis methods, insights into how these compounds impact nucleic acid structure and dynamics, and the roles of RNA and DNA modifying enzymes in their cytotoxicity. This knowledge is crucial for understanding their mechanisms and refining their use in personalized medicine (Gmeiner, 2020).
Insights from Pyridoxal 5'-Phosphate Dependent Enzymes
The role of group II pyridoxal 5'-phosphate-dependent enzymes, including aromatic amino acid, cysteine sulfinic acid, glutamate, and histidine decarboxylases, is noteworthy. These enzymes are crucial for synthesizing bioactive molecules like dopamine/serotonin, hypotaurine, γ-aminobutyric acid, and histamine. Understanding their substrate specificity and structural determinants is essential for linking structural modifications with functional properties, especially in pathological conditions like autoimmune diseases, Parkinson's disease, and various other disorders (Paiardini et al., 2017).
Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, a compound related to this compound, demonstrates significant applications in scientific research, cosmetics, and medicine due to its stabilizing properties. Understanding the genetic and enzymatic aspects of ectoine biosynthesis in halophilic and halotolerant microorganisms offers insights into the biosynthetic pathways and regulatory mechanisms. These discoveries pave the way for metabolic engineering of ectoine producers and its broader application (Reshetnikov et al., 2011).
Properties
IUPAC Name |
methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)4-8-7(9(14)15-3)5-12-10(11)13-8/h5-6H,4H2,1-3H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROBEXFILORSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NC=C1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674943 | |
Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-97-5 | |
Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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